N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-nitro-5-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O4S/c1-18(16,17)12-6-4-5(8(9,10)11)2-3-7(6)13(14)15/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFMTTDOFPVFBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation Reaction
- Reactants :
- Aniline derivative: 2-nitro-5-(trifluoromethyl)aniline
- Sulfonating agent: Methanesulfonyl chloride (CH3SO2Cl)
- Catalysts :
- N-Methylpyrrolidone (NMP)
- N,N-Dimethylformamide (DMF)
- 1,1,3,3-Tetramethylurea (TMU)
These catalysts promote the sulfonylation by activating the sulfonyl chloride and stabilizing the transition state, improving yield and reaction rate.
Solvents
- Preferred solvents include toluene , xylene , and diethylbenzene , with toluene being particularly favored due to its optimal boiling point and solvent properties.
- The reaction is often carried out in a biphasic system involving toluene and water during workup to facilitate product isolation.
Detailed Reaction Procedure
Temperature and Time
- The reaction is carried out at elevated temperatures ranging from 120°C to 160°C , with a preferred range of 125°C to 150°C .
- Reaction duration typically spans 4 to 8 hours , allowing complete conversion of the aniline to the sulfonamide.
Molar Ratios
- The molar ratio of methanesulfonyl chloride to aniline is maintained between 1.5 to 4 equivalents , ensuring complete sulfonylation.
- The catalyst (e.g., DMF or NMP) is used in catalytic amounts, approximately 0.04 to 0.1 equivalents relative to aniline.
Example Protocol (Adapted from Patent US20030236437A1)
| Step | Description | Conditions |
|---|---|---|
| 1 | Charge aniline (2-nitro-5-(trifluoromethyl)aniline) and toluene into the reactor under nitrogen atmosphere | Ambient temperature |
| 2 | Add methanesulfonyl chloride slowly to maintain temperature between 85-92°C | Controlled addition |
| 3 | Heat reaction mixture to 140-145°C gradually (~10°C per hour) | Maintain pressure at 14-17 psig |
| 4 | Stir at 140-145°C for 8 hours; monitor conversion by gas chromatography (GC) hourly | Reaction progress monitoring |
| 5 | Cool to 83-87°C and vent to atmospheric pressure | Controlled cooling |
| 6 | Add fresh toluene and stir for 30 minutes | Prepare for aqueous workup |
| 7 | Transfer to aqueous phase (heated water at 80-83°C) for extraction and phase separation | 25-35 minutes stirring and settling |
| 8 | Separate organic layer and cool to 20°C slowly over 8 hours | Controlled crystallization |
| 9 | Filter, wash with cold toluene, and dry under vacuum at 65-80°C | Product isolation and purification |
Reaction Monitoring and Analysis
- Reaction progress is typically monitored by gas chromatography (GC) to assess the conversion of starting aniline to the sulfonamide product.
- Purity and identity are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^19F NMR for trifluoromethyl groups.
- Filtration and washing steps ensure removal of residual reagents and impurities.
Optimization Notes
- The use of DMF or NMP as catalytic additives significantly improves reaction rates and yields.
- Maintaining the reaction temperature within the specified range is critical to avoid side reactions or decomposition.
- Gradual cooling and controlled crystallization enhance product purity and yield.
- The molar excess of methanesulfonyl chloride ensures complete sulfonylation but requires careful handling due to its reactivity.
Summary Table of Key Parameters
| Parameter | Range/Value | Notes |
|---|---|---|
| Aniline to sulfonyl chloride ratio | 1:1.5 to 1:4 | Ensures full conversion |
| Catalyst type | NMP, DMF, TMU | Catalytic amounts (0.04-0.1 equiv) |
| Solvent | Toluene, xylene, diethylbenzene | Toluene preferred |
| Reaction temperature | 120–160°C (preferably 125–150°C) | Elevated temperature for reaction |
| Reaction time | 4–8 hours | Monitored by GC |
| Pressure | 14–17 psig during heating | Maintains reaction environment |
| Workup temperature | 80–83°C (aqueous phase), then cooled to 20°C | Phase separation and crystallization |
| Drying conditions | 65–80°C under vacuum (30 mm Hg) | Product isolation |
Chemical Reactions Analysis
Types of Reactions
N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide, elevated temperatures.
Major Products Formed
Reduction: 2-Amino-5-(trifluoromethyl)phenylmethanesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
- Building Block : Used as a precursor for synthesizing more complex molecules.
- Catalytic Applications : Potential use as a catalyst or catalyst precursor in various chemical reactions.
Biological Applications
- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes, such as cyclooxygenase (COX), which are involved in inflammatory processes. This suggests potential therapeutic benefits for treating inflammatory diseases.
- Antimicrobial Activity : Exhibits significant antibacterial properties against pathogens like E. coli and C. albicans, with minimum inhibitory concentrations (MICs) indicating strong activity.
Medicinal Chemistry
- Therapeutic Potential : The compound's ability to penetrate cell membranes due to the trifluoromethyl group makes it a candidate for drug development targeting enzyme dysfunctions.
Enzyme Targeting
A study demonstrated that N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide effectively inhibited COX enzymes, providing insights into its potential use in anti-inflammatory therapies while minimizing side effects associated with traditional NSAIDs.
Antibacterial Screening
In another investigation, the compound was screened against various pathogens, revealing MIC values that suggest strong antibacterial activity. For example, it showed significant efficacy against E. coli and C. albicans, highlighting its broad-spectrum antimicrobial potential.
Mechanism of Action
The mechanism of action of N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The methanesulfonamide group can form hydrogen bonds with target proteins, influencing their activity.
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural variations and applications of N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide and related compounds:
Key Research Findings
- Biological Activity: Sulfentrazone’s triazole ring enables potent herbicidal activity by inhibiting protoporphyrinogen oxidase, a mechanism distinct from the target compound’s likely mode of action .
- Solubility and Lipophilicity : Perfluidone’s phenylsulfonyl group increases lipophilicity (log P ~3.5), favoring membrane penetration, whereas the target compound’s polar nitro group may reduce log P, affecting soil mobility or absorption .
Biological Activity
N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide is a compound of growing interest in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₈H₇F₃N₂O₄S. The compound features a nitro group, a trifluoromethyl group, and a methanesulfonamide moiety, which contribute to its enhanced lipophilicity and stability. These characteristics are critical for its interaction with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play roles in disease pathways. The trifluoromethyl group enhances membrane permeability, allowing the compound to reach intracellular targets effectively.
- Formation of Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against cancer cells .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent .
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, with observed IC50 values that compare favorably against established chemotherapeutics like Doxorubicin. For example:
| Cell Line | IC50 (μM) | Reference Drug | Reference IC50 (μM) |
|---|---|---|---|
| PACA2 | 22.4 | Doxorubicin | 52.1 |
| A549 | 44.4 | Doxorubicin | 52.1 |
These findings underscore the compound's potential as a lead candidate for further development in cancer therapy .
Case Studies
- Enzyme Targeting : A study demonstrated that this compound effectively inhibited cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This inhibition could offer therapeutic benefits in treating inflammatory diseases while minimizing side effects associated with traditional NSAIDs .
- Antibacterial Screening : In another investigation, the compound was screened against various pathogens, revealing minimum inhibitory concentrations (MICs) that suggest strong antibacterial activity. For example, MIC values were determined against E. coli and C. albicans, highlighting its broad-spectrum antimicrobial potential .
Q & A
Q. What are the recommended synthetic routes for preparing N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide, and how can reaction progress be monitored?
Answer: Synthesis typically involves reacting a nitro-substituted aniline derivative with methanesulfonyl chloride under basic conditions. For example:
Substrate preparation : Start with 2-nitro-5-(trifluoromethyl)aniline.
Sulfonylation : Add methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at room temperature .
Purification : Use column chromatography or recrystallization.
Q. Progress monitoring :
Q. What analytical techniques are critical for validating the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and sulfonamide bond formation.
- Melting Point Analysis : Compare observed values (e.g., 178–183°C for structurally similar sulfonamides) to literature data .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula accuracy.
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (applicable to derivatives; see for analogous sulfonamide structures).
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., viral polymerases or enzymes). A study on similar sulfonamides identified strong binding affinities via docking scores .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time.
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., solubility, bioavailability).
Q. Example workflow :
Download target protein structure from PDB.
Optimize ligand geometry (DFT calculations).
Run docking and analyze binding poses (hydrogen bonds, hydrophobic interactions).
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Orthogonal Assays : Validate initial findings using multiple methods (e.g., enzymatic inhibition + cell-based assays).
- Structural Analysis : Compare crystallographic data (if available) to confirm active conformations .
- Meta-Analysis : Review solvent effects, assay conditions (pH, temperature), and batch-to-batch purity variations.
Case Study : Discrepancies in antiviral activity might arise from differences in viral strains or assay protocols. Replicate experiments under standardized conditions and use statistical validation (e.g., ANOVA) .
Q. What strategies optimize the compound’s reactivity for derivatization in medicinal chemistry?
Answer:
- Functional Group Compatibility : The nitro group allows reduction to amines for further coupling (e.g., amidation).
- Protecting Groups : Temporarily block the sulfonamide during reactions (e.g., using Boc anhydride).
- Catalytic Systems : Employ Pd/C for nitro reduction or Cu(I) for click chemistry modifications .
Q. Example Protocol :
Reduce nitro to amine using H/Pd-C.
React with acyl chlorides to form amide derivatives.
Characterize products via HPLC and HRMS.
Q. What are the implications of the trifluoromethyl and nitro groups on the compound’s physicochemical properties?
Answer:
- Electron-Withdrawing Effects : The nitro and trifluoromethyl groups enhance stability against metabolic degradation.
- Lipophilicity : LogP increases due to the trifluoromethyl group, improving membrane permeability.
- Solubility : Nitro groups may reduce aqueous solubility, necessitating formulation adjustments (e.g., co-solvents) .
Q. How can researchers leverage this compound in designing enzyme inhibitors?
Answer:
- Target Selection : Focus on enzymes with nucleophilic active sites (e.g., proteases, kinases) where the sulfonamide can act as a transition-state analog.
- Structure-Activity Relationship (SAR) : Systematically modify the phenyl ring substituents to optimize binding.
- In Vivo Testing : Use rodent models to assess efficacy and toxicity. A study on related sulfonamides demonstrated COX-2 inhibition with IC values <1 µM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
